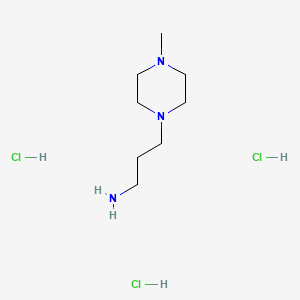
1-Piperazinepropanamine, 4-methyl-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is a chemical compound with the molecular formula C₈H₂₂Cl₃N₃. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both laboratory and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-methylpiperazine} + \text{3-chloropropanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation .
化学反応の分析
Types of Reactions
1-Piperazinepropanamine, 4-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield amine oxides, while reduction reactions produce primary or secondary amines .
科学的研究の応用
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites on enzymes and altering their catalytic activity .
類似化合物との比較
Similar Compounds
- 1-Piperazineethanamine, 4-methyl-, trihydrochloride
- 1-Piperazinebutanamine, 4-methyl-, trihydrochloride
- 1-Piperazinepentanamine, 4-methyl-, trihydrochloride
Uniqueness
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in scientific research and industry .
特性
CAS番号 |
65876-28-0 |
|---|---|
分子式 |
C8H22Cl3N3 |
分子量 |
266.6 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C8H19N3.3ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;;/h2-9H2,1H3;3*1H |
InChIキー |
CDLYYAIRCNXZJU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



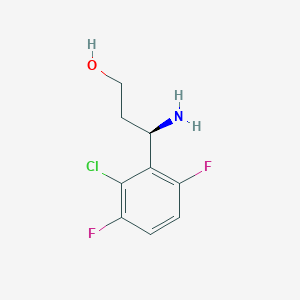
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)

![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
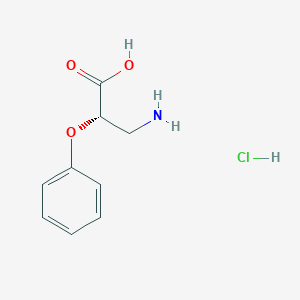
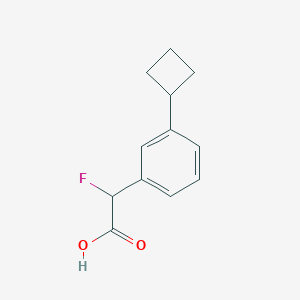
![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)



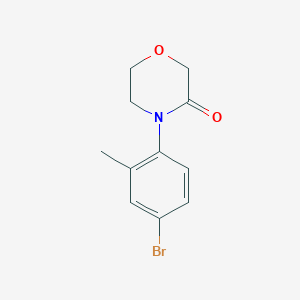
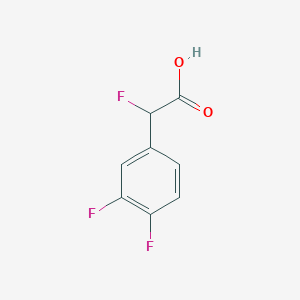
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
